molecular formula C11H10N2O2S2 B2485462 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid CAS No. 708983-70-4

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid

Cat. No.: B2485462
CAS No.: 708983-70-4
M. Wt: 266.33
InChI Key: AVDVLZCFHFAIBD-UHFFFAOYSA-N
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Description

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic Acid ( 708983-70-4) is a synthetic organic compound with the molecular formula C11H10N2O2S2 and a molecular weight of 266.34 g/mol. This compound features a unique hybrid structure, integrating a phenylacetic acid scaffold linked via a thioether bridge to a 5-methyl-1,3,4-thiadiazole ring. The 1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, known for its significant role in the development of bioactive molecules . This compound serves as a high-value building block in organic and medicinal chemistry research. Its structure offers multiple sites for chemical modification, making it a versatile intermediate for synthesizing more complex derivatives, such as various amides, for biological evaluation . Researchers can leverage this scaffold to explore structure-activity relationships, particularly in the development of anticancer and antimicrobial agents. Scientific literature extensively documents that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects . For instance, structurally related N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, such as prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The presence of both the carboxylic acid functional group and the heterocyclic thiadiazole ring provides a bifunctional platform for researchers. It can be used in the synthesis of compound libraries for high-throughput screening or in the rational design of targeted therapeutics. The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7-12-13-11(16-7)17-9(10(14)15)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDVLZCFHFAIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with phenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiadiazole derivatives .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, research on similar compounds has shown that they can induce apoptosis in cancer cells via caspase activation pathways. In vitro studies have demonstrated that certain thiadiazole derivatives enhance caspase 3 and 9 activities in various cancer cell lines, suggesting potential therapeutic applications against cancers such as breast and prostate cancer .

CompoundCell LineIC50 (µM)Mechanism
4b (3-Cl derivative)MCF7 (breast cancer)10Caspase activation
4c (4-Cl derivative)PC3 (prostate cancer)12Caspase activation

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial efficacy. The presence of electron-withdrawing groups has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial potential of various substituted thiadiazoles and found significant inhibition against common pathogens .

CompoundBacterial StrainZone of Inhibition (mm)
D-4 (Cl substituted)E. coli18
D-20 (Br substituted)Staphylococcus aureus22

Anti-inflammatory Effects

Research indicates that thiadiazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The modulation of inflammatory pathways presents another avenue for the application of these compounds in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiadiazole derivatives including the target compound and assessed their anticancer efficacy against multiple cell lines using MTT assays. The results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis confirmed through caspase activity assays .

Case Study 2: Antimicrobial Screening

In another investigation, a library of thiadiazole derivatives was screened for antimicrobial activity against a panel of bacterial strains. The results showed promising activity, particularly for compounds with specific substitutions at the phenyl ring, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also act as a ligand for metal ions, forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .

Biological Activity

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and other relevant biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiadiazole moiety followed by the introduction of the phenylacetic acid group. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and crystallography.

Key Synthesis Steps

  • Formation of Thiadiazole : The starting material, 5-methyl-1,3,4-thiadiazole-2-thiol, is reacted with appropriate alkylating agents to form the thiadiazole derivative.
  • Coupling Reaction : The thiadiazole derivative is then coupled with phenylacetic acid derivatives to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. Specifically, compounds containing the thiadiazole structure have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)TBD
This compoundA549 (Lung Cancer)TBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These values are critical for assessing the potency of anticancer agents.

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies suggest that compounds containing thiadiazole rings interact with cellular targets such as tubulin and DNA, disrupting normal cellular functions and leading to cell death.

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives:

  • Study on MCF-7 Cell Line : A derivative similar to this compound showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
  • Comparative Analysis : In a comparative study involving various 1,3,4-thiadiazole derivatives against A549 and MCF-7 cell lines, compounds exhibited varying degrees of cytotoxicity. The structure–activity relationship indicated that modifications on the phenyl ring significantly influenced biological activity .

Discussion

The compound's structural features play a crucial role in its biological activity. The presence of the thiadiazole ring is essential for its anticancer properties. Furthermore, modifications to substituents on the phenyl ring can enhance or diminish its efficacy against specific cancer cell lines.

Q & A

Q. Table 1. Representative Stability Data

ConditionDegradation Products IdentifiedMass Balance (%)
Acidic (pH 2)Thiadiazole ring cleavage99.2
Basic (pH 10)Ester hydrolysis98.5
UV Light (48h)Photo-oxidation byproducts97.8

Advanced: How can contradictions in synthetic yields or biological data be resolved?

Answer:

  • Reaction Replication : Standardize solvent systems (e.g., aqueous vs. organic) and catalyst loads to isolate variables .
  • Biological Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm activity trends .
  • Crystallographic Analysis : Resolve structural ambiguities via X-ray diffraction (WinGX/ORTEP) .

Advanced: What preclinical models are appropriate for evaluating anticonvulsant or anticancer potential?

Answer:

  • In Vivo Anticonvulsant Models :
    • Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents .
  • In Vitro Antiproliferative Screening :
    • NCI-60 cell line panel for IC50 determination .
  • Mechanistic Studies :
    • Flow cytometry for apoptosis (Annexin V/PI staining) .

Advanced: How can synthetic byproducts or impurities be characterized and mitigated?

Answer:

  • LC-HRMS : Identify trace impurities (e.g., unreacted thiol intermediates) .
  • Process Optimization : Adjust reaction pH (neutral conditions reduce disulfide formation) .
  • Crystallization : Use ethanol/water mixtures to enhance purity (>99%) .

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